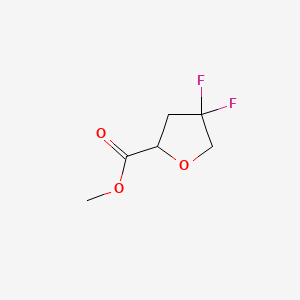
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8F2O3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two fluorine atoms at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the use of nickel-silica catalysts with high nickel content and dispersion. The hydrogenation reaction is carried out under mild conditions, resulting in high conversion rates .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. The use of nickel-silica catalysts ensures high efficiency and clean production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including biodegradable polyesters.
Mécanisme D'action
The mechanism of action of methyl 4,4-difluorotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl furoate: A precursor in the synthesis of methyl 4,4-difluorotetrahydrofuran-2-carboxylate, with different structural and functional characteristics.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H8F2O3 |
|---|---|
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
methyl 4,4-difluorooxolane-2-carboxylate |
InChI |
InChI=1S/C6H8F2O3/c1-10-5(9)4-2-6(7,8)3-11-4/h4H,2-3H2,1H3 |
Clé InChI |
ICOQOHNELUNGSH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CO1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



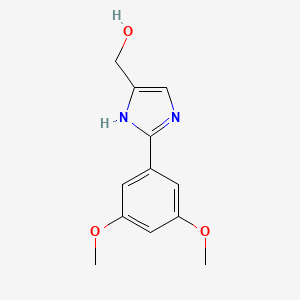

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
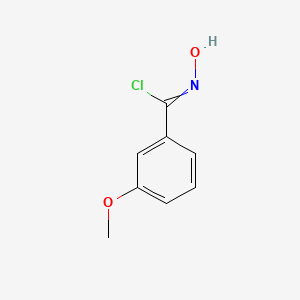
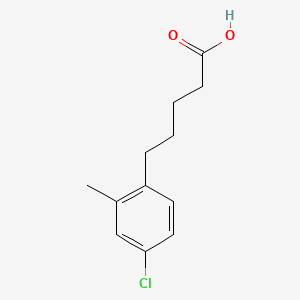
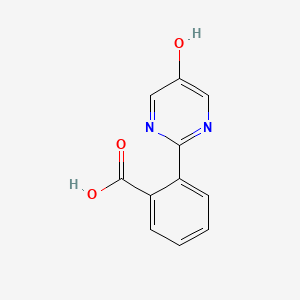
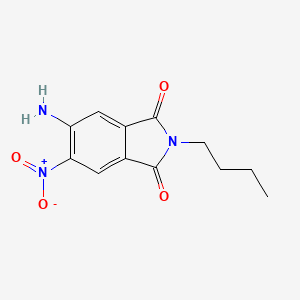
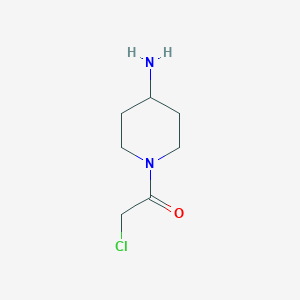

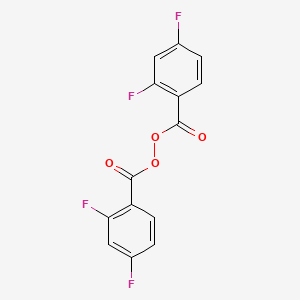
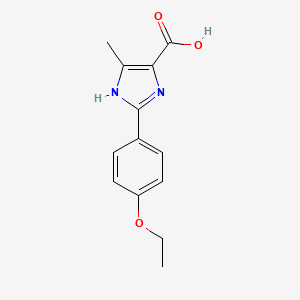
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)

